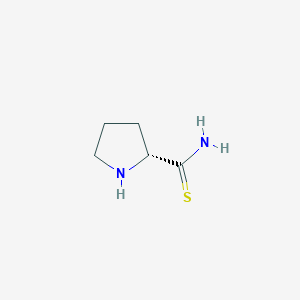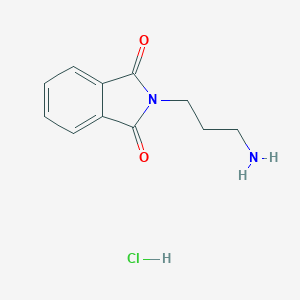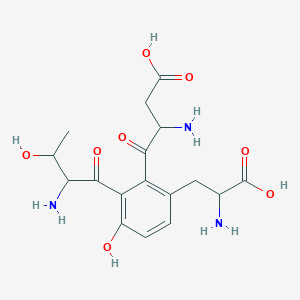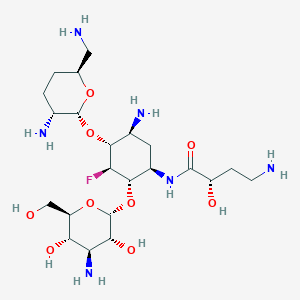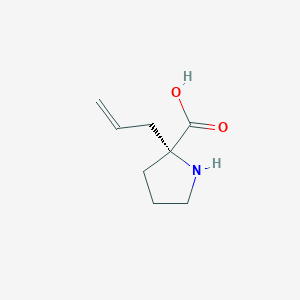
(R)-2-Allylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine and related N-heterocycles with α-alkenyl substitution can be achieved through enantioselective methods. For example, a cationic CpRu complex catalyzes asymmetric intramolecular dehydrative N-allylation of ω-amino- and -aminocarbonyl allylic alcohols to produce α-alkenyl pyrrolidine-type N-heterocycles with high enantiomer ratios. This method showcases the ability to introduce an allyl group into the pyrrolidine ring, potentially applicable to the synthesis of "(R)-2-Allylpyrrolidine-2-carboxylic acid" (Seki, Tanaka, & Kitamura, 2012).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including "(R)-2-Allylpyrrolidine-2-carboxylic acid", is characterized by their cyclic nature and the presence of substituents which can significantly affect their chemical behavior and physical properties. Studies on similar compounds reveal the importance of stereochemistry and substituent effects on the molecular conformation and reactivity of pyrrolidine derivatives.
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including carboamination, which can be used to synthesize N-aryl-2-allyl pyrrolidines. This involves palladium-catalyzed reactions that afford high diastereoselectivity for trans and cis-disubstituted pyrrolidines (Ney, Hay, Yang, & Wolfe, 2005). These reactions highlight the chemical versatility of pyrrolidine derivatives, including "(R)-2-Allylpyrrolidine-2-carboxylic acid".
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (R)-2-Allylpyrrolidine-2-carboxylic acid, are known for their flexibility and usage as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes. However, these acids can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. Their inhibitory potency is significant as many carboxylic acids are used as food preservatives. Understanding the impact of carboxylic acids on microbial cells is crucial, as it can aid in identifying metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe et al., 2013).
Antioxidant and Antimicrobial Properties
Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, show significant biological activity, including antioxidant and antimicrobial properties. The structure of these carboxylic acids influences their bioactivity, with variations in the number of hydroxyl groups and conjugated bonds affecting their efficacy. For instance, rosmarinic acid exhibits high antioxidant activity, which can be correlated with its structural features. Understanding these structure-activity relationships is vital for exploring the therapeutic potential of carboxylic acids in medical applications (Godlewska-Żyłkiewicz et al., 2020).
Influence of Metals on Biologically Important Ligands
The interaction between metals and biologically important ligands, such as carboxylic acids, is crucial in understanding the nature of biochemical processes. Research involving spectroscopic studies of compounds like benzoates and salicylates has shown how metals can influence the electronic systems of these molecules. This knowledge is essential for predicting the reactivity and stability of complex compounds, which is fundamental in medicinal chemistry and drug design (Lewandowski et al., 2005).
Liquid-Liquid Extraction of Carboxylic Acids
The removal of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a critical process in the production of bio-based plastics and other organic acids. Recent developments in solvent technology, such as the use of ionic liquids, have advanced the efficiency of this process. Understanding the properties of these solvents and their interactions with carboxylic acids is essential for optimizing the LLX process for industrial applications (Sprakel & Schuur, 2019).
Carboxylic Acid Bioisosteres in Drug Design
Carboxylic acid bioisosteres are used to circumvent issues associated with the carboxylate moiety in drugs, such as toxicity and limited metabolic stability. The development of novel carboxylic acid substitutes with improved pharmacological profiles is a testament to the innovation required in modern drug design. These bioisosteres can significantly alter bioactivity, selectivity, and physicochemical properties of drugs, demonstrating the importance of carboxylic acid derivatives in medicinal chemistry (Horgan & O’Sullivan, 2021).
Eigenschaften
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBBRKMXTLLAOB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315981 | |
| Record name | (R)-2-Allylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Allylpyrrolidine-2-carboxylic acid | |
CAS RN |
121772-98-3 | |
| Record name | (R)-2-Allylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121772-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Allylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








